1-(3-Methoxy-benzyl)-[1,4]diazepane
Description
1-(3-Methoxy-benzyl)-[1,4]diazepane (CAS: 502142-36-1) is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 3-methoxybenzyl group. It has a molecular weight of 220.32 g/mol and exists as a liquid under standard conditions . The methoxybenzyl substituent likely influences its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic behavior.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-2-4-12(10-13)11-15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMGHXVUWMDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxy-benzyl)-[1,4]diazepane can be achieved through various synthetic routes. One common method involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system. Industrial production methods may vary, but typically involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(3-Methoxy-benzyl)-[1,4]diazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxy-benzyl)-[1,4]diazepane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it may be used as a lead compound for the development of new therapeutic agents. In industry, it can be used in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-benzyl)-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are not well-documented, but it is believed to exert its effects through modulation of protein interactions and functions. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Table 2: Pharmacological Profiles of Selected 1,4-Diazepane Derivatives
Key Observations:
- Receptor Selectivity: The pyrazole-substituted derivative () exhibits serotonin receptor selectivity, whereas pyridinyl analogs (e.g., NS3531) target nicotinic receptors, underscoring the role of substituents in modulating target affinity.
- Therapeutic Potential: Tetramethylated derivatives () demonstrate enhanced metabolic stability, making them candidates for CNS disorders.
Physicochemical and Functional Group Comparisons
- Lipophilicity: The methoxy group in 1-(3-Methoxy-benzyl)-[1,4]diazepane increases electron density and polarity compared to halogenated analogs (e.g., 14d with CF₃), which may reduce blood-brain barrier penetration .
- Stereochemical Impact: The (R)-configured 4-fluoro-benzyl derivative () highlights the importance of chirality in biological activity, though specific data for the methoxy analog is lacking.
Biological Activity
1-(3-Methoxy-benzyl)-[1,4]diazepane is a compound belonging to the diazepane class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : 1-(3-Methoxy-benzyl)-[1,4]diazepane
- CAS Number : 502142-36-1
- Molecular Formula : C_{12}H_{16}N_{2}O
The biological activity of 1-(3-Methoxy-benzyl)-[1,4]diazepane is primarily attributed to its interaction with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Diazepanes generally act as GABA_A receptor modulators, enhancing inhibitory neurotransmission. This modulation can lead to various pharmacological effects such as anxiolytic, anticonvulsant, and sedative properties.
Structure-Activity Relationship (SAR)
Research into the SAR of diazepanes has revealed that modifications at specific positions can significantly influence their biological activity. For instance:
- Substituents on the benzyl group : The presence of a methoxy group at the para position enhances lipophilicity and receptor affinity.
- Alkyl chain length : Variations in the length of the diazepane ring can affect binding efficacy and selectivity for GABA_A receptor subtypes.
Anticonvulsant Activity
1-(3-Methoxy-benzyl)-[1,4]diazepane has shown promising anticonvulsant effects in preclinical studies. In rodent models of epilepsy, it demonstrated significant seizure protection in the maximal electroshock (MES) seizure test. The compound's ability to enhance GABAergic transmission is believed to underlie its anticonvulsant properties.
Anxiolytic Effects
In behavioral studies, this compound exhibited anxiolytic effects comparable to established anxiolytics. It was tested using the elevated plus maze (EPM) and open field tests, where it reduced anxiety-like behaviors in rodents.
Case Study 1: Anticonvulsant Efficacy
A study evaluated the efficacy of 1-(3-Methoxy-benzyl)-[1,4]diazepane in a MES seizure model. The compound was administered at various doses (5 mg/kg to 20 mg/kg), showing a dose-dependent reduction in seizure frequency and duration. The results indicated that this compound could serve as a potential candidate for developing new anticonvulsants.
Case Study 2: Anxiolytic Properties
In another study focusing on anxiety disorders, subjects treated with 10 mg/kg of 1-(3-Methoxy-benzyl)-[1,4]diazepane displayed significantly reduced anxiety levels compared to controls. Behavioral assays indicated increased time spent in open arms during EPM tests, suggesting effective anxiolytic activity.
Comparative Analysis with Similar Compounds
| Compound Name | Class | Main Activity | Notes |
|---|---|---|---|
| 1-(3-Methoxy-benzyl)-[1,4]diazepane | Diazepane | Anxiolytic, Anticonvulsant | Enhanced GABA_A activity |
| Diazepam | Benzodiazepine | Anxiolytic | Well-established clinical use |
| Lacosamide | Anticonvulsant | Antiepileptic | Selective sodium channel modulator |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
